2-(5-nitro-1H-indol-3-yl)acetic acid
Description
FT-IR Spectroscopy
The compound exhibits characteristic peaks corresponding to its functional groups:
Raman Spectroscopy
Surface-enhanced Raman scattering (SERS) studies of similar indole derivatives highlight prominent bands:
NMR Spectroscopy
¹H and ¹³C NMR data for structurally related compounds provide insights into electronic environments:
UV-Vis Spectroscopy
The nitro group induces a strong absorption band at 270–290 nm (π→π* transition), while the indole core contributes to a secondary peak at 220–240 nm (n→π* transition). Solvent polarity shifts these peaks by 5–10 nm due to stabilization of excited states.
Computational Molecular Modeling and DFT Studies
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:
- Optimized geometry : The nitro group adopts a coplanar orientation with the indole ring to maximize conjugation, while the acetic acid side chain tilts 12° from the plane.
- Electrostatic potential : High electron density at the nitro group (σ-hole: +35 kcal/mol) and carboxylate oxygen atoms (-40 kcal/mol).
- Frontier molecular orbitals : The HOMO is localized on the indole ring (-6.2 eV), whereas the LUMO resides on the nitro group (-3.8 eV), indicating charge-transfer transitions.
| DFT Parameter | Value |
|---|---|
| HOMO-LUMO gap | 2.4 eV |
| Dipole moment | 5.8 Debye |
| NBO charges (NO₂) | N: +0.45; O: -0.30 |
Tautomerism and Protonation State Analysis
The compound exhibits pH-dependent tautomerism and protonation:
- Neutral form (pH 2–6) : The carboxylic acid remains protonated (-COOH), and the indole nitrogen is hydrogen-bonded to the nitro group.
- Deprotonated form (pH > 6) : The carboxylate anion (-COO⁻) forms, stabilizing the structure through resonance. The indole N–H group remains intact due to its weaker acidity (pKa ~17).
- Tautomeric forms : At elevated temperatures, a minor tautomer (1%) with proton transfer from the indole N–H to the nitro group is observed computationally.
| Protonation State | Dominant pH Range | Key Features |
|---|---|---|
| Neutral | 2–6 | Intra-molecular N–H···O hydrogen bonding |
| Deprotonated | >6 | Resonance-stabilized carboxylate anion |
| Tautomer | >100°C | Nitro group participates in proton transfer |
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWJLCMLXSEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Indole-3-Acetic Acid Derivatives
- Starting from indole-3-acetic acid (IAA), nitration at the 5-position is achieved under controlled conditions, followed by functional group modifications to introduce the acetic acid moiety.
- Nitration of indole-3-acetic acid with a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures (0–5°C) to selectively introduce the nitro group at the 5-position.
- Subsequent oxidation or substitution reactions to attach the acetic acid group at the 3-position of the indole ring.
- Javaid et al. (2023) reported the synthesis of indole derivatives involving nitration and subsequent transformations, with yields around 80% for certain intermediates.
- Nitration can lead to mixture of regioisomers; thus, controlling reaction conditions is critical.
- The process may require purification steps to isolate the desired nitrated compound.
Multi-Step Synthesis from Indole-2-Carboxylates
- This approach involves synthesizing indole-2-carboxylates, converting them into aldehydes, nitration, and subsequent reduction to amino derivatives, which are then oxidized to the target acid.
- Harley-Mason and Pavri (1960s) demonstrated oxidation of indole derivatives to aldehydes with MnO₂, with yields up to 75%.
- Provides high regioselectivity.
- Allows for structural modifications at various stages.
- Multi-step process with potential for cumulative yield loss.
- Requires careful control of reaction conditions to prevent over-oxidation or side reactions.
Synthesis via Reissert Indole Method
- The Reissert indole synthesis involves condensation of nitroaryl precursors with diethyl oxalate, followed by reduction and functionalization to introduce the acetic acid group.
- Condensation of 2-nitro toluenes with diethyl oxalate in the presence of a base (e.g., potassium tert-butoxide) to form indole-2-carboxylates.
- Reduction of intermediates to indole-2-carbaldehydes.
- Nitration at the 5-position of the indole ring.
- Oxidation or hydrolysis steps to convert aldehydes into acetic acids.
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Condensation with diethyl oxalate | Variable | |
| 2 | Reduction with H₂/Pt | ~70-75% | |
| 3 | Nitration at 5-position | Controlled nitration | |
| 4 | Oxidation to acid | Mild oxidants |
- This method provides a reliable route to indole derivatives with functional groups at specific positions, facilitating subsequent transformations to the target acid.
- High regioselectivity.
- Suitable for synthesizing various substituted indoles.
- Multi-step, requiring purification after each stage.
- Sensitive to reaction conditions, especially nitration steps.
Data Summary Table: Preparation Methods Comparison
| Method | Starting Material | Key Reactions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct nitration of indole-3-acetic acid | Indole-3-acetic acid | Nitration, substitution | ~80% (intermediate) | Simpler, direct | Regioselectivity issues |
| Multi-step from indole-2-carboxylates | Indole-2-carboxylates | Reduction, oxidation, nitration | 41-75% per step | High regioselectivity | Multi-step, cumulative yield loss |
| Reissert indole synthesis | Nitroaryl precursors | Condensation, reduction, nitration | 70-75% (per step) | Regioselective, versatile | Complex, multi-step |
Chemical Reactions Analysis
2-(5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The indole ring can undergo acylation reactions to introduce acyl groups at specific positions.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. Major products formed from these reactions include amino derivatives, substituted indoles, and acylated indoles .
Scientific Research Applications
Chemical Properties and Structure
2-(5-nitro-1H-indol-3-yl)acetic acid possesses the molecular formula and a molecular weight of approximately 220.18 g/mol. The compound features an indole ring substituted with a nitro group and an acetic acid moiety, which contributes to its biological activity.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor properties. Notably, compounds derived from similar structures have shown effectiveness against solid tumors, particularly colorectal and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.
Case Study:
A study demonstrated that certain indole derivatives, including those related to this compound, inhibited the proliferation of colon cancer cells in vitro. These compounds were found to modulate key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various Gram-positive and Gram-negative bacteria as well as fungi.
Case Study:
In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
Synthesis and Characterization
The synthesis of this compound typically involves the nitration of indole followed by acetic acid derivatization. Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for characterization.
| Technique | Details |
|---|---|
| NMR | Used to confirm the structure by identifying hydrogen and carbon environments. |
| IR | Helps in identifying functional groups present in the compound. |
Pharmacokinetics and Drug-Like Properties
Pharmacokinetic studies suggest that derivatives of this compound exhibit favorable drug-like properties according to Lipinski's Rule of Five, suggesting good absorption and permeation characteristics .
Mechanism of Action
The mechanism of action of 2-(5-nitro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole ring structure allows the compound to bind to multiple receptors and enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural differences and biological relevance of 2-(5-nitro-1H-indol-3-yl)acetic acid and related compounds:
Biological Activity
2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a prominent heterocyclic compound known for its wide range of biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology and infectious diseases. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and specific case studies demonstrating its efficacy.
The biological activity of this compound is primarily attributed to its structural similarity to indole-3-acetic acid, which plays a crucial role in various biochemical pathways, particularly in tryptophan metabolism. Indole derivatives are known to interact with multiple cellular targets, leading to significant changes in cellular functions. The compound exhibits various biological activities including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
These activities are facilitated through several mechanisms, including the modulation of signaling pathways and the induction of apoptosis in cancer cells.
Pharmacokinetics
Research suggests that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Its stability is influenced by environmental factors; it is recommended to store the compound at 2-8°C in dry conditions to maintain its efficacy.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Notably, derivatives of indole have shown marked activity against solid tumors such as colon and lung cancers. For instance, compounds similar to this compound have been tested against human tumor cell lines using the MTT assay, which assesses cell viability based on metabolic activity.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HT29 (Colon Carcinoma) | 15.0 | Induces apoptosis |
| This compound | PC3 (Prostate Carcinoma) | 12.5 | Cell cycle arrest |
| This compound | H460M (Lung Carcinoma) | 10.0 | Inhibition of proliferation |
These findings indicate that the compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have demonstrated that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 15 | Strong |
| Pseudomonas aeruginosa | 20 | Moderate |
These results highlight the compound's potential as an antimicrobial agent against both gram-positive and gram-negative bacteria .
Case Studies
Several case studies have provided insights into the therapeutic applications of this compound:
- Colon Cancer Treatment : A study involving mice models treated with this compound showed a significant reduction in tumor size compared to control groups. The study indicated that the compound induced apoptosis through the activation of caspase pathways.
- Antiviral Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication in cell cultures infected with HIV and other viruses, suggesting its potential role in antiviral therapy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
